(Z)-N-Cyclopropyl-7-((2R)-3,5-dihydroxy-2-((E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide
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Overview
Description
N-Cyclopropyl Bimatoprost is a synthetic prostamide and a structural analog of prostaglandin F2α. It is primarily used in the field of ophthalmology for the treatment of glaucoma and ocular hypertension. This compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl Bimatoprost involves several steps, starting from the basic structure of BimatoprostThis is typically achieved through a series of reactions involving the formation of intermediates, which are then converted to the final product through cyclopropanation reactions .
Industrial Production Methods
Industrial production of N-Cyclopropyl Bimatoprost follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl Bimatoprost undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
Scientific Research Applications
N-Cyclopropyl Bimatoprost has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of cyclopropyl groups on reaction mechanisms and outcomes.
Biology: It is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension.
Mechanism of Action
N-Cyclopropyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral outflow pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopropyl Bimatoprost include:
Bimatoprost: The parent compound, used for similar ophthalmic applications.
Latanoprost: Another prostaglandin analog used to reduce intraocular pressure.
Travoprost: A prostaglandin F2α analog used in the treatment of glaucoma.
Uniqueness
N-Cyclopropyl Bimatoprost is unique due to the presence of the cyclopropyl group, which enhances its stability and efficacy compared to other prostaglandin analogs. This structural modification allows for improved binding to prostamide receptors, leading to more effective reduction of intraocular pressure .
Properties
Molecular Formula |
C26H37NO4 |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(Z)-N-cyclopropyl-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21?,22?,23-,24?,25?/m1/s1 |
InChI Key |
DOLPNGMQVSAVIX-YLZWWUTKSA-N |
Isomeric SMILES |
C1CC1NC(=O)CCC/C=C\CC2[C@H](C(CC2O)O)/C=C/C(CCC3=CC=CC=C3)O |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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